7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, also known as MTA, is a chemical compound with a molecular formula of C11H16ClNO . It is a white to yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 213.71 . The IUPAC name is methyl 2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl ether hydrochloride . The InChI code is 1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 213.71 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Benzotriazoloazepine Derivatives : Starting from 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzo[c]azepin-1-one, novel benzotriazoloazepine derivatives were synthesized. These compounds showed potential in anticonvulsant activities (Zhang et al., 2013).
Development of Sulfamoyl-substituted Derivatives : Sulfochlorination of 2‐oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine led to the creation of 7‐sulfamoyl derivatives. These compounds were produced combinatorially and possess therapeutic potential (Dorogov et al., 2006).
Tetrahydrobenz[d]indeno-[1,2-b]azepines and 12-Oxo Derivatives : Methoxy and methylenedioxy substituted tetrahydrobenz[d]indeno[1,2-b]-azepines and their oxo derivatives were synthesized. This involved intramolecular dehydrative cyclizations and autoxidation to 12-oxo derivatives (Orito et al., 1980).
Molecular Structures and Properties
Molecular Structure Analysis : The study of 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines revealed similarities in molecular structures but different supramolecular assemblies. This highlighted the variations in molecular conformations and intermolecular interactions (Acosta et al., 2015).
X-ray Diffraction Data : X-ray diffraction patterns of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol provided insights into its crystallization and molecular structure (Macías et al., 2011).
Potential Therapeutic Applications
Antiviral Activity : Compounds derived from 2-methoxy-3,4,5,6-tetrahydro-7H-azepine demonstrated antiviral activity against the Flu A H1N1 virus, suggesting their potential in antiviral therapies (Demchenko et al., 2019).
Inhibitors of Human Neuronal Nitric Oxide Synthase : Certain derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine showed inhibitory properties against human neuronal nitric oxide synthase (nNOS), indicating their potential in neuropathic pain treatments (Annedi et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, it is noted that similar compounds have been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
Safety and Hazards
The compound has a signal word of warning . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation. For instance, its binding to certain kinase enzymes can result in the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to target tissues .
Subcellular Localization
The subcellular localization of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFBRRKMULNOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-46-2 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17639-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.